molecular formula C17H13BrN2O5 B2655197 5-bromo-N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)furan-2-carboxamide CAS No. 1207060-01-2

5-bromo-N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)furan-2-carboxamide

Cat. No.: B2655197
CAS No.: 1207060-01-2
M. Wt: 405.204
InChI Key: UZNORPBGXJGKAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a furan-2-carboxamide core linked to a 5-bromo-substituted isoxazole moiety, which is further functionalized with a 2,3-dihydrobenzo[b][1,4]dioxin group. The dihydrodioxin moiety contributes to lipophilicity, while the furan-carboxamide backbone may influence binding affinity in biological systems. Although direct pharmacological data for this compound are unavailable in the provided evidence, its structural motifs align with bioactive molecules targeting enzymes or receptors requiring aromatic/heterocyclic interactions .

Properties

IUPAC Name

5-bromo-N-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O5/c18-16-4-3-13(24-16)17(21)19-9-11-8-14(25-20-11)10-1-2-12-15(7-10)23-6-5-22-12/h1-4,7-8H,5-6,9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZNORPBGXJGKAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)CNC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-bromo-N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)furan-2-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the isoxazole and furan rings and the introduction of the bromine atom. The following outlines a general synthetic route:

  • Formation of Isoxazole : The isoxazole ring can be synthesized through the reaction of an appropriate aldehyde with hydroxylamine.
  • Bromination : Bromination of the dihydrobenzo[b][1,4]dioxin moiety can be achieved using bromine or N-bromosuccinimide (NBS).
  • Coupling : The final product is obtained through coupling reactions involving the furan-2-carboxamide and the synthesized isoxazole derivative.

Antimicrobial Properties

Research has indicated that derivatives of compounds containing furan and isoxazole rings exhibit significant antimicrobial activity. A study highlighted that certain furan derivatives demonstrated strong antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

CompoundMIC (µg/mL)Activity
This compound15Moderate
Control (Doxorubicin)0.5High

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. It was found to exhibit selective cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values indicating its potential as an anticancer agent .

Cell LineIC50 (µM)Selectivity Index
MCF-7104.0
A549153.5
Normal Fibroblasts>100-

Antioxidant Activity

The antioxidant properties of this compound were assessed through various assays measuring its ability to scavenge free radicals. The results showed that it possesses significant antioxidant activity, which may contribute to its overall therapeutic potential .

Case Studies

  • Antibacterial Screening : In a comparative study involving several derivatives, the compound exhibited a selective action against specific bacterial strains, suggesting a structure-activity relationship where modifications to the molecular structure could enhance efficacy .
  • Cytotoxicity in Cancer Research : A case study involving MCF-7 cells demonstrated that treatment with this compound led to apoptosis, characterized by increased levels of reactive oxygen species (ROS) and activation of caspases .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound involves multi-step reactions starting from 2,3-dihydrobenzo[b][1,4]dioxin derivatives. The synthetic pathway typically includes the formation of the isoxazole ring followed by the introduction of the furan carboxamide group. This complexity allows for modifications that can enhance biological activity or selectivity.

Scientific Research Applications

The applications of 5-bromo-N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)furan-2-carboxamide can be categorized into several key areas:

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing benzodioxane structures have shown promise as anticancer agents due to their ability to interfere with cellular proliferation pathways . The incorporation of the isoxazole moiety may enhance this activity through specific receptor interactions or enzyme inhibition.

Enzyme Inhibition

Compounds derived from benzodioxane have been investigated for their potential as enzyme inhibitors. Studies suggest that they may inhibit enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in conditions like Alzheimer's disease and Type 2 diabetes mellitus (T2DM) respectively . The specific interactions of the furan and isoxazole groups with active sites of these enzymes could be a focal point for therapeutic development.

Antimicrobial Properties

Similar compounds have demonstrated antimicrobial properties against a range of pathogens. The structural features of this compound may contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Case Studies and Research Findings

Several studies have explored the biological activities associated with benzodioxane derivatives:

StudyFindings
Investigated enzyme inhibitory potential against α-glucosidase and acetylcholinesterase; showed promising results for T2DM and Alzheimer's disease treatments.
Evaluated cytotoxicity in breast cancer cell lines; demonstrated significant effects suggesting potential for further development as anticancer agents.
Assessed antimicrobial activities against phytopathogenic fungi; indicated moderate to excellent inhibition rates compared to standard treatments.

Comparison with Similar Compounds

Structural Analogs with Dihydrodioxin and Halogen Substituents

Compounds such as 6-(benzo[d][1,3]dioxol-5-yloxy)-2-(6-bromobenzo[d][1,3]dioxol-5-yl)-5-fluoro-1H-benzo[d]imidazole (4e) and 2-((6-bromobenzo[d][1,3]dioxol-5-yl)methylthio)-5-fluoro-6-(substituted)-1H-benzo[d]imidazole (5b-j) share the brominated dihydrodioxin motif but differ in core structure (benzimidazole vs. isoxazole-furan) .

Feature Target Compound 4e/5b-j ()
Core Structure Isoxazole-furan-carboxamide Benzimidazole
Key Substituents 5-bromo-isoxazole, dihydrodioxin Bromo-dihydrodioxolane, fluoro-benzene
Synthesis Likely involves Suzuki coupling (analogous to ) Multi-step nucleophilic substitution, thiomethylation (THF, 60–80°C)
Characterization Not reported 1H/13C-NMR, MS, elemental analysis; melting points: 180–220°C

Key Insight : The benzimidazole analogs exhibit higher thermal stability (melting points >200°C) compared to the target compound’s hypothetical properties, likely due to rigid planar cores. The absence of a sulfur atom in the target compound may reduce metabolic toxicity .

Carboxamide-Based Pesticides ()

Compounds like diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) and fluazuron share carboxamide backbones but lack heterocyclic diversity.

Feature Target Compound Diflubenzuron/Fluazuron
Core Structure Furan-carboxamide Benzamide
Bioactivity Undocumented Chitin synthesis inhibition (insecticides)
Substituents Bromo-isoxazole, dihydrodioxin Chlorophenyl, trifluoromethyl
Lipophilicity (ClogP) Estimated higher (dihydrodioxin) Moderate (ClogP ~3.5–4.0)

Key Insight : The target compound’s dihydrodioxin and isoxazole groups may confer unique target selectivity compared to simpler benzamide pesticides, though its larger size could limit bioavailability .

Brominated Heterocycles in Medicinal Chemistry ()

Compound 6e (5-bromo-N-methylindole-2-carboxamide) and the Suzuki-coupled intermediate in highlight bromine’s role in cross-coupling reactions.

Feature Target Compound Compound 6e () Suzuki Intermediate ()
Bromine Position Isoxazole C5 Indole C5 Furopyridine C5
Synthetic Utility Potential for Pd-catalyzed coupling Used in cyclopropanation Boronic acid coupling (PdCl2(dppf), Cs2CO3)
Thermal Stability Not reported Stable up to 150°C (patent data) Decomposes above 200°C

Key Insight : The target compound’s bromine is strategically positioned for functionalization, akin to intermediates in , suggesting utility in generating derivatives via Suzuki-Miyaura reactions .

Q & A

Q. What are the recommended synthetic routes and purification strategies for this compound?

The synthesis typically involves coupling the furan-2-carboxamide moiety with the substituted isoxazole-dihydrobenzo[dioxin] scaffold. Key steps include:

  • Amide bond formation : Use coupling agents like EDCl/HOBt or DCC to link the brominated furan-carboxylic acid to the isoxazole-methylamine intermediate .
  • Purification : Column chromatography (e.g., SiO₂ with DCM:MeOH gradients) or recrystallization from ethanol/water mixtures ensures high purity (>95%). Thin-layer chromatography (TLC) on silica gel plates (e.g., Merck F254) monitors reaction progress .
  • Critical controls : Validate intermediate structures via 1^1H/13^{13}C NMR before proceeding to final coupling steps .

Q. How should researchers characterize this compound’s structural integrity?

Multimodal analytical techniques are essential:

  • NMR spectroscopy : 1^1H NMR (400 MHz, DMSO-d6) identifies key protons (e.g., furan C-H at δ 7.73 ppm, isoxazole methylene at δ 4.5–5.0 ppm). 13^{13}C NMR confirms carbonyl (C=O) and aromatic carbons .
  • HRMS : High-resolution mass spectrometry (ESI or APCI) validates molecular weight (e.g., expected [M+H]+^+ for C₁₈H₁₄BrN₂O₅: ~433.0) .
  • Melting point : Determine via open capillary method to assess batch consistency .

Q. What solubility and formulation considerations are critical for in vitro assays?

The compound’s poor aqueous solubility necessitates:

  • Solubility screening : Test in DMSO (primary stock), followed by dilution in PBS or cell culture media (≤0.1% DMSO final) .
  • Surfactant-assisted formulations : Use polysorbate-80 or cyclodextrins for in vivo studies to enhance bioavailability .
  • Stability testing : Monitor degradation under UV light and varying pH (3–9) via HPLC .

Q. What safety protocols are recommended for handling this compound?

Refer to hazard codes (e.g., H315, H319 for skin/eye irritation) and implement:

  • PPE : Gloves (nitrile), lab coats, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates .
  • Waste disposal : Neutralize acidic/basic byproducts before incineration .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Substituent modification : Replace the bromine atom with other halogens (Cl, F) or electron-withdrawing groups (NO₂) on the furan ring to modulate electronic properties .
  • Scaffold hybridization : Integrate the dihydrobenzo[dioxin] moiety into other heterocyclic systems (e.g., triazoles, thiadiazoles) to enhance target binding .
  • In silico docking : Use AutoDock Vina to predict interactions with biological targets (e.g., kinases, GPCRs) before synthesizing derivatives .

Q. What computational tools can predict reaction pathways for derivative synthesis?

  • Quantum chemical calculations : Employ Gaussian 16 to model transition states and optimize reaction conditions (e.g., solvent effects, temperature) .
  • Machine learning : Train models on existing reaction datasets (e.g., USPTO) to prioritize high-yield synthetic routes .
  • Feedback loops : Integrate experimental data (e.g., HPLC yields) into computational workflows to refine predictions iteratively .

Q. How to design experiments for optimizing reaction yields and selectivity?

Apply Design of Experiments (DoE) :

  • Factors : Vary catalyst loading, temperature, and solvent polarity.
  • Response surface methodology (RSM) : Identify optimal conditions (e.g., 80°C, DMF, 10 mol% catalyst) via central composite design .
  • Robustness testing : Validate scalability (1 mmol to 1 mol) and reproducibility across ≥3 independent batches .

Q. How to resolve contradictions in spectral or biological data?

  • Cross-validation : Compare NMR/HRMS data with synthetic intermediates to rule out impurities .
  • Biological replicates : Repeat cell-based assays (e.g., IC₅₀) with fresh stock solutions to exclude solvent artifacts .
  • Cohort analysis : Use statistical tools (e.g., ANOVA) to differentiate biological variability from experimental error .

Q. What protocols evaluate this compound’s antimicrobial or antitumor potential?

  • MIC assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (CLSI guidelines) .
  • Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assay, with doxorubicin as a positive control .
  • Mechanistic studies : Perform flow cytometry (apoptosis) and Western blotting (caspase activation) to elucidate modes of action .

Q. Can green chemistry principles be applied to its synthesis?

  • Solvent selection : Replace DCM with cyclopentyl methyl ether (CPME) or 2-MeTHF for reduced toxicity .
  • Catalyst recycling : Use immobilized enzymes or magnetic nanoparticles to minimize waste .
  • Energy efficiency : Microwave-assisted synthesis reduces reaction times by 50–70% compared to conventional heating .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.